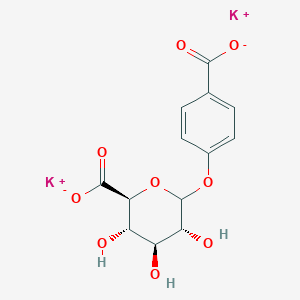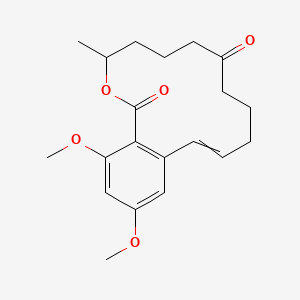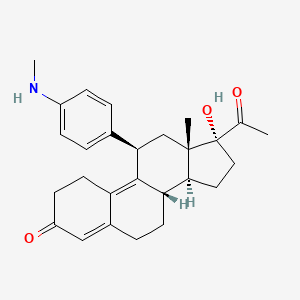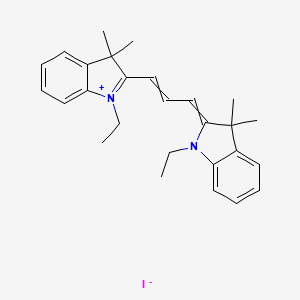
p-Salicylic acid 4-glucuronide potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of glucuronides like p-Salicylic acid 4-glucuronide involves the condensation of hydroxyl-bearing compounds with D-glucuronic acid. Acyl glucuronides, including those of salicylic acid, are formed through esterification with carboxylic acids, which are easily split by mild alkali to liberate free glucuronic acid. A characteristic reaction of acyl glucuronides is their ability to transfer the acyl group to hydroxylamine, forming hydroxamic acids (Schachter, 1957).
Molecular Structure Analysis
The molecular structure of p-Salicylic acid 4-glucuronide potassium salt involves a salicylic acid moiety bound to glucuronic acid through an ester linkage, forming an acyl glucuronide. This structure is significant because it demonstrates the molecule's ability to undergo rearrangement and form covalent adducts with proteins, as shown in studies involving salicyl acyl glucuronide, a related metabolite (Dickinson et al., 1994).
Chemical Reactions and Properties
p-Salicylic acid 4-glucuronide potassium salt, like other acyl glucuronides, exhibits a propensity for rearrangement and the formation of covalent protein adducts. This reactivity is attributed to the acyl glucuronide's inherent instability and its ability to transfer the acyl group to nucleophiles. These properties suggest a potential mechanism for the covalent attachment of salicylic acid derivatives to tissue macromolecules, adding to the molecule's pharmacological significance (Dickinson et al., 1994).
Physical Properties Analysis
The physical properties of p-Salicylic acid 4-glucuronide potassium salt, such as solubility, stability, and crystalline form, are influenced by its molecular structure and the presence of the potassium ion. Studies on similar potassium salts of carboxylic acids provide insights into their thermal behavior, crystal structure, and hydration levels, which are essential for understanding their behavior in biological systems and their potential pharmaceutical applications (Forbes et al., 1992).
Chemical Properties Analysis
The chemical properties of p-Salicylic acid 4-glucuronide potassium salt are characterized by its reactivity, particularly the ability of acyl glucuronides to undergo rearrangement and form covalent bonds with proteins. This reactivity is a critical aspect of the molecule's biological activity, as it can lead to the modification of biomolecules and potentially impact drug efficacy and toxicity. The stability of acyl glucuronides in various conditions, such as buffer solutions and plasma, is also a vital factor in assessing the compound's pharmacokinetic behavior (Sawamura et al., 2010).
Wissenschaftliche Forschungsanwendungen
Role in Plant Responses and Defense Mechanisms
p-Salicylic acid derivatives, like Salicylic Acid (SA), have shown significant importance in the realm of plant physiology and defense mechanisms. SA is known as an endogenous growth regulator, playing a crucial role in plants' responses to stressful environmental conditions such as salinity and heavy metal toxicity.
- Plant Growth and Stress Responses : SA is pivotal in regulating physiological processes in plants, especially under adverse conditions like soil salinity. Lower concentrations of exogenous SA can enhance photosynthesis, growth, and various physiological and biochemical characteristics of plants. This is particularly notable in salt-stressed environments where SA aids in preventing oxidative damage by detoxifying superoxide radicals produced due to salinity (Joseph, Jini, & Sujatha, 2010).
- Mitigating Heavy Metal Toxicity : SA's role extends to mitigating heavy metal toxicity in plants. Research indicates that appropriate levels of SA can mitigate the damage caused by heavy metals like cadmium (Cd), by modifying reactive oxygen species (ROS) levels in plant tissues. This leads to a series of physiological and genetic adaptive responses, crucial for the plant's survival under such stress conditions (Guo et al., 2019).
Salicylic Acid's Role in Morphogenesis and Plant Development
SA's influence is not limited to stress responses but also extends to the overall morphogenesis and development of plants.
- Influence on Root Growth and Development : Studies reveal SA's significant impact on root morphology under both normal and stress conditions. It's crucial in maintaining the balance between stress responses and morphogenesis during plant development, highlighting the complex interplay between SA and other plant hormones in these processes (Bagautdinova et al., 2022).
Pharmaceutical and Therapeutic Applications
While not directly related to p-Salicylic acid 4-glucuronide potassium salt, it's worth noting the broader implications of salicylic acid derivatives in therapeutic contexts.
- Topical Use and Drug Delivery : Salicylic acid, due to its keratolytic, bacteriostatic, fungicidal, and photoprotective properties, is widely used in dermatological conditions. The bioavailability of salicylic acid varies based on the vehicle used, indicating its versatile applications in medical formulations (Madan & Levitt, 2014).
- Drug-loaded Nanofibers : The potential of salicylic acid in the pharmaceutical sector is further exemplified by its incorporation in drug-loaded porous electrospun nanofibers. This innovative approach enhances the release property of salicylic acid, offering new avenues for effective wound treatment methods (Yaru et al., 2018).
Safety And Hazards
As per the available information, p-Salicylic acid 4-glucuronide potassium salt is intended for research use only and not for human or veterinary use1.
Zukünftige Richtungen
The future directions of p-Salicylic acid 4-glucuronide potassium salt research could involve further studies on its reactivity, stability, and potential pharmaceutical applications1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
Eigenschaften
IUPAC Name |
dipotassium;(2S,3S,4S,5R)-6-(4-carboxylatophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9.2K/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-3-1-5(2-4-6)11(17)18;;/h1-4,7-10,13-16H,(H,17,18)(H,19,20);;/q;2*+1/p-2/t7-,8-,9+,10-,13?;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDYLOSOAFVPRB-PNVNMENNSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12K2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Salicylic acid 4-glucuronide potassium salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)



![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)



![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)
